2-(3-Methyloxetan-3-yl)ethanol

Description

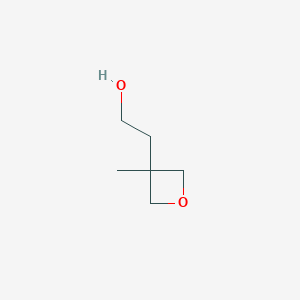

Structure

3D Structure

Properties

IUPAC Name |

2-(3-methyloxetan-3-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c1-6(2-3-7)4-8-5-6/h7H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFMOAAFJCIYUQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90693526 | |

| Record name | 2-(3-Methyloxetan-3-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90693526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88214-48-6 | |

| Record name | 2-(3-Methyloxetan-3-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90693526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(3-Methyloxetan-3-yl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This whitepaper provides a comprehensive technical guide for the synthesis of 2-(3-Methyloxetan-3-yl)ethanol, a valuable building block in medicinal chemistry. The oxetane motif is of growing importance in drug discovery, offering a unique combination of properties including improved solubility, metabolic stability, and conformational rigidity. This guide details a practical and efficient synthetic route starting from the commercially available (3-methyloxetan-3-yl)methanol. The chosen strategy involves a two-step sequence: a Swern oxidation to the corresponding aldehyde followed by a Wittig reaction and subsequent hydroboration-oxidation to yield the target primary alcohol. This document provides a thorough examination of the reaction mechanisms, detailed experimental protocols, and critical process parameters to ensure successful and reproducible synthesis.

Introduction: The Significance of the Oxetane Moiety in Drug Discovery

The oxetane ring, a four-membered cyclic ether, has emerged as a highly sought-after structural motif in modern drug discovery. Its incorporation into small molecules can significantly enhance their pharmacological properties. Unlike its more flexible acyclic ether counterparts, the strained oxetane ring imparts a degree of conformational constraint, which can lead to improved binding affinity and selectivity for biological targets. Furthermore, the polar nature of the ether oxygen can improve aqueous solubility, a critical parameter for oral bioavailability. The 3-substituted oxetane scaffold, in particular, serves as a versatile bioisostere for gem-dimethyl and carbonyl groups, offering a novel way to explore chemical space and optimize lead compounds. The target molecule, this compound, provides a key building block with a reactive hydroxyl group, allowing for further elaboration and incorporation into more complex drug candidates.

Retrosynthetic Analysis and Strategic Approach

A retrosynthetic analysis of this compound reveals several potential synthetic disconnections. A logical and efficient approach is to build the ethanol side chain onto a pre-existing 3-methyloxetane core. The most direct precursor is (3-methyloxetan-3-yl)methanol, a commercially available starting material. This strategy minimizes the need for de novo synthesis of the strained oxetane ring, which can be challenging.

The required two-carbon extension can be achieved through a variety of established synthetic transformations. This guide will focus on a robust and reliable two-step sequence:

-

Oxidation of the primary alcohol, (3-methyloxetan-3-yl)methanol, to the corresponding aldehyde, (3-methyloxetan-3-yl)acetaldehyde.

-

One-carbon homologation of the aldehyde to the target ethanol derivative. A Wittig reaction to form the terminal alkene, followed by a regioselective hydroboration-oxidation, is a well-established and high-yielding method for this transformation.

This approach is chosen for its high functional group tolerance, mild reaction conditions, and predictable stereochemical outcomes.

Synthetic Pathway Overview

The overall synthetic scheme is depicted below. The process begins with the oxidation of (3-methyloxetan-3-yl)methanol to (3-methyloxetan-3-yl)acetaldehyde, which is then subjected to a Wittig reaction with methylenetriphenylphosphorane to yield 3-(ethen-1-yl)-3-methyloxetane. The final step involves the anti-Markovnikov hydroboration of the terminal alkene followed by oxidative workup to afford the desired product, this compound.

Caption: Proposed synthetic route to this compound.

Experimental Protocols

Step 1: Swern Oxidation of (3-Methyloxetan-3-yl)methanol

The Swern oxidation is a reliable method for the mild oxidation of primary alcohols to aldehydes with minimal over-oxidation to the carboxylic acid.[1] The reaction proceeds via the formation of an alkoxysulfonium ylide, which then undergoes an intramolecular elimination to yield the aldehyde, dimethyl sulfide, and triethylammonium chloride.

Diagram of the Swern Oxidation Workflow:

Caption: Step-by-step workflow for the Swern oxidation.

Protocol:

-

To a solution of oxalyl chloride (1.2 eq) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere (N₂ or Ar), add dimethyl sulfoxide (DMSO) (2.2 eq) dropwise.

-

Stir the mixture for 15 minutes at -78 °C.

-

Add a solution of (3-methyloxetan-3-yl)methanol (1.0 eq) in anhydrous DCM dropwise, ensuring the internal temperature remains below -60 °C.

-

Stir the reaction mixture for 30 minutes at -78 °C.

-

Add triethylamine (5.0 eq) dropwise and stir for an additional 30 minutes at -78 °C.

-

Allow the reaction to warm to room temperature.

-

Quench the reaction with water and separate the layers.

-

Extract the aqueous layer with DCM (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford the crude (3-methyloxetan-3-yl)acetaldehyde.

Note: The crude aldehyde is often used directly in the next step without further purification due to its potential volatility and instability.

Table 1: Reagent Quantities for Swern Oxidation (10 mmol scale)

| Reagent | Molar Equiv. | Amount (mmol) | Mass (g) | Volume (mL) |

| (3-Methyloxetan-3-yl)methanol | 1.0 | 10 | 1.02 | ~1.0 |

| Oxalyl Chloride | 1.2 | 12 | 1.52 | 1.05 |

| Dimethyl Sulfoxide (DMSO) | 2.2 | 22 | 1.72 | 1.56 |

| Triethylamine | 5.0 | 50 | 5.06 | 6.97 |

| Dichloromethane (DCM) | - | - | - | 50 |

Step 2: Wittig Reaction of (3-Methyloxetan-3-yl)acetaldehyde

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones and a phosphonium ylide.[2][3][4] In this step, the aldehyde is reacted with methylenetriphenylphosphorane, generated in situ from methyltriphenylphosphonium bromide and a strong base, to form the terminal alkene.

Diagram of the Wittig Reaction Workflow:

Caption: Step-by-step workflow for the Wittig reaction.

Protocol:

-

Suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.

-

Cool the suspension to 0 °C and add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise. The formation of the ylide is indicated by the appearance of a deep orange/red color.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add a solution of crude (3-methyloxetan-3-yl)acetaldehyde (1.0 eq) in anhydrous THF dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the aldehyde.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the mixture with diethyl ether (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 3-(ethen-1-yl)-3-methyloxetane.

Table 2: Reagent Quantities for Wittig Reaction (10 mmol scale)

| Reagent | Molar Equiv. | Amount (mmol) | Mass (g) | Volume (mL) |

| (3-Methyloxetan-3-yl)acetaldehyde | 1.0 | 10 | ~1.0 | - |

| Methyltriphenylphosphonium Bromide | 1.1 | 11 | 3.93 | - |

| n-Butyllithium (2.5 M in hexanes) | 1.1 | 11 | - | 4.4 |

| Tetrahydrofuran (THF) | - | - | - | 60 |

Step 3: Hydroboration-Oxidation of 3-(Ethen-1-yl)-3-methyloxetane

The final step involves the anti-Markovnikov hydration of the terminal alkene to yield the primary alcohol. This is achieved through a two-step, one-pot procedure of hydroboration followed by oxidation. Borane-tetrahydrofuran complex (BH₃·THF) is a convenient and commonly used hydroborating agent.

Diagram of the Hydroboration-Oxidation Workflow:

Caption: Step-by-step workflow for the hydroboration-oxidation.

Protocol:

-

Dissolve 3-(ethen-1-yl)-3-methyloxetane (1.0 eq) in anhydrous THF under an inert atmosphere and cool to 0 °C.

-

Add borane-tetrahydrofuran complex (1.0 M solution in THF, 1.1 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Cool the reaction to 0 °C and slowly add aqueous sodium hydroxide (e.g., 3 M, 3.0 eq).

-

Carefully add hydrogen peroxide (30% aqueous solution, 3.0 eq) dropwise, maintaining the temperature below 20 °C.

-

Stir the mixture at room temperature for 1-2 hours.

-

Extract the mixture with ethyl acetate (3 x).

-

Combine the organic layers, wash with saturated aqueous sodium thiosulfate solution and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound.

Table 3: Reagent Quantities for Hydroboration-Oxidation (assuming 8 mmol scale from previous step)

| Reagent | Molar Equiv. | Amount (mmol) | Mass (g) | Volume (mL) |

| 3-(Ethen-1-yl)-3-methyloxetane | 1.0 | 8 | 0.78 | ~0.8 |

| Borane-THF complex (1.0 M) | 1.1 | 8.8 | - | 8.8 |

| Sodium Hydroxide (3 M aq.) | 3.0 | 24 | - | 8.0 |

| Hydrogen Peroxide (30% aq.) | 3.0 | 24 | - | 2.7 |

| Tetrahydrofuran (THF) | - | - | - | 40 |

Conclusion

This technical guide outlines a robust and reproducible synthetic route to this compound, a valuable building block for drug discovery and development. By starting with the commercially available (3-methyloxetan-3-yl)methanol, this pathway avoids the complexities of constructing the strained oxetane ring. The use of well-established and high-yielding reactions, such as the Swern oxidation, Wittig reaction, and hydroboration-oxidation, ensures the practicality of this synthesis for laboratory-scale production. The detailed protocols and workflow diagrams provided herein are intended to enable researchers to confidently and successfully synthesize this important compound for their research endeavors.

References

-

Wittig Reaction. Organic Chemistry Portal. [Link]

-

Wittig reaction. Wikipedia. [Link]

-

Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. [Link]

-

(3-methyl-3-oxetanyl)methanol. Chemical Synthesis Database. [Link]

-

Tandem One-Pot Biocatalytic Oxidation and Wittig Reaction in Water. National Center for Biotechnology Information. [Link]

Sources

An In-depth Technical Guide to the Chemical Properties of 2-(3-Methyloxetan-3-yl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 2-(3-methyloxetan-3-yl)ethanol (CAS No. 88214-48-6). While specific experimental data for this compound is limited in publicly accessible literature, this document consolidates information on its structure, proposed synthetic routes, and predicted physicochemical and spectroscopic properties. The guide draws upon established principles of organic chemistry and the well-documented behavior of analogous 3,3-disubstituted oxetanes to offer valuable insights for researchers working with this molecule. Particular emphasis is placed on the stability and reactivity of the oxetane ring and the primary alcohol functionality, which are key features influencing its potential applications, especially in the field of medicinal chemistry.

Introduction: The Significance of the Oxetane Moiety in Modern Chemistry

The oxetane ring, a four-membered cyclic ether, has emerged from being a synthetic curiosity to a valuable building block in modern organic and medicinal chemistry.[1] Its incorporation into molecular scaffolds can significantly influence key physicochemical properties. The strained nature of the four-membered ring, combined with the polarity imparted by the oxygen atom, makes oxetanes unique isosteres for commonly employed functional groups such as gem-dimethyl and carbonyl groups.[2][3][4] The introduction of an oxetane motif has been shown to enhance aqueous solubility, improve metabolic stability, and reduce the lipophilicity of drug candidates.[5][6]

This compound is a 3,3-disubstituted oxetane, a substitution pattern known to confer enhanced stability to the oxetane ring.[7] The presence of a primary alcohol functional group provides a versatile handle for further chemical modifications, making this molecule an attractive intermediate for the synthesis of more complex structures. This guide aims to provide a detailed understanding of its chemical characteristics to facilitate its use in research and development.

Molecular Structure and Physicochemical Properties

This compound possesses a unique combination of a sterically hindered, stable oxetane ring and a reactive primary alcohol.

Figure 1: Chemical structure of this compound.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Source/Method |

| CAS Number | 88214-48-6 | BLDpharm[8] |

| Molecular Formula | C₆H₁₂O₂ | BLDpharm[8] |

| Molecular Weight | 116.16 g/mol | BLDpharm[8] |

| Boiling Point | ~200-220 °C (at 760 mmHg) | Extrapolated from similar structures |

| Density | ~1.0 - 1.1 g/cm³ | Extrapolated from similar structures |

| Solubility | Soluble in water and common organic solvents (e.g., ethanol, methanol, acetone, dichloromethane) | Based on the presence of a hydroxyl group and the polar oxetane ring. |

| Storage | Sealed in dry, 2-8°C | BLDpharm[8] |

Synthesis of this compound: Plausible Synthetic Routes

Route 1: From a Substituted 1,3-Diol via Williamson Etherification

A common and reliable method for constructing the oxetane ring is the intramolecular Williamson etherification of a 1,3-diol.[9]

Figure 2: Proposed synthesis of this compound via Williamson etherification.

3.1.1. Proposed Experimental Protocol:

-

Synthesis of 2-Methyl-2-(2-hydroxyethyl)propane-1,3-diol: The synthesis of the starting 1,3-diol can be achieved from diethyl malonate through a series of standard organic transformations.

-

Monotosylation: The primary hydroxyl group of the 1,3-diol is selectively protected, for example, as a tosylate, by reacting the diol with one equivalent of p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine at low temperatures. The steric hindrance around the other hydroxyl groups should favor the selective tosylation of the less hindered primary alcohol.

-

Intramolecular Cyclization: The resulting monotosylate is treated with a strong base, such as sodium hydride (NaH), in an aprotic solvent like tetrahydrofuran (THF). The alkoxide formed by the deprotonation of the remaining hydroxyl group will undergo an intramolecular Sₙ2 reaction, displacing the tosylate and forming the oxetane ring.

Route 2: Paternò–Büchi Reaction

The Paternò–Büchi reaction, a [2+2] photocycloaddition of a carbonyl compound and an alkene, is a direct method for forming oxetane rings.[10][11]

Figure 3: Proposed synthesis of this compound via the Paternò–Büchi reaction.

3.2.1. Proposed Experimental Protocol:

-

Reaction Setup: A solution of acetone and 3-buten-1-ol in a suitable solvent (e.g., acetonitrile) is irradiated with a UV light source (e.g., a medium-pressure mercury lamp) in a photochemical reactor.

-

Reaction Monitoring: The progress of the reaction can be monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).

-

Purification: Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to isolate this compound. It is important to note that the Paternò-Büchi reaction can sometimes lead to a mixture of regioisomers and stereoisomers, which would necessitate careful purification.

Spectroscopic Characterization (Predicted)

Due to the absence of published experimental spectra, the following are predicted spectroscopic data for this compound based on the analysis of its structure and comparison with similar compounds.

Table 2: Predicted NMR and IR Spectroscopic Data

| Spectroscopy | Predicted Chemical Shifts (δ) / Wavenumber (cm⁻¹) | Assignment |

| ¹H NMR (CDCl₃, 400 MHz) | ~1.30 (s, 3H) | -CH₃ on oxetane ring |

| ~1.80 (t, 2H, J ≈ 6-7 Hz) | -CH₂-CH₂OH | |

| ~3.70 (t, 2H, J ≈ 6-7 Hz) | -CH₂-CH₂OH | |

| ~4.40 (s, 4H) | -CH₂-O-CH₂- in oxetane ring | |

| ~2.50 (br s, 1H) | -OH | |

| ¹³C NMR (CDCl₃, 100 MHz) | ~25 | -CH₃ |

| ~40 | Quaternary carbon of oxetane | |

| ~45 | -CH₂-CH₂OH | |

| ~60 | -CH₂-CH₂OH | |

| ~80 | -CH₂-O-CH₂- in oxetane ring | |

| IR (neat) | 3400-3200 (broad) | O-H stretch (alcohol) |

| 2960-2850 | C-H stretch (alkane) | |

| ~980 | C-O-C stretch (oxetane ring) | |

| 1050 | C-O stretch (primary alcohol) |

Mass Spectrometry (Electron Ionization - EI): The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 116. Key fragmentation patterns would likely involve the loss of a methyl group (m/z 101), loss of a water molecule from the molecular ion (m/z 98), and cleavage of the ethanol side chain. Fragmentation of the oxetane ring could also lead to characteristic smaller fragments.[12]

Chemical Reactivity and Stability

The reactivity of this compound is governed by two main features: the 3,3-disubstituted oxetane ring and the primary alcohol.

Stability of the Oxetane Ring

3,3-Disubstituted oxetanes are known to be significantly more stable than their 2-substituted or monosubstituted counterparts, particularly towards acidic conditions.[7] This increased stability is attributed to the steric hindrance provided by the substituents at the 3-position, which shields the ether oxygen from protonation and subsequent nucleophilic attack. However, strong acidic conditions or the presence of a proximate internal nucleophile can still promote ring-opening.[2]

Reactivity of the Primary Alcohol

The primary alcohol functionality in this compound is expected to undergo typical reactions of primary alcohols.

Figure 4: Key reactions of the primary alcohol in this compound.

-

Esterification: The alcohol can be readily esterified by reaction with a carboxylic acid or its derivative (e.g., acid chloride, anhydride) under standard conditions.[13]

-

Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde using mild oxidizing agents like pyridinium chlorochromate (PCC). Further oxidation to the carboxylic acid, 2-(3-methyloxetan-3-yl)acetic acid, can be achieved with stronger oxidizing agents such as potassium permanganate or Jones reagent.[14][15][16]

-

Etherification: The hydroxyl group can be converted into an ether via Williamson ether synthesis by deprotonation with a strong base followed by reaction with an alkyl halide.

Applications in Research and Drug Discovery

The unique structural features of this compound make it a promising building block in several areas, particularly in medicinal chemistry.

-

Bioisosteric Replacement: The 3,3-disubstituted oxetane core can serve as a polar and metabolically stable bioisostere for gem-dimethyl or carbonyl groups.[2][3] This can lead to improved pharmacokinetic profiles of drug candidates.

-

Scaffold for Novel Compounds: The primary alcohol provides a convenient point for chemical diversification, allowing for the synthesis of libraries of novel compounds for screening in drug discovery programs. The introduction of the oxetane-ethanol moiety can be used to modulate solubility and other drug-like properties.[5][6][17]

-

Polymer Chemistry: Oxetane-containing monomers can be used in the synthesis of polymers with unique properties, and the hydroxyl group of the title compound allows for its incorporation into polyester or polyurethane backbones.

Conclusion

This compound is a valuable chemical entity with significant potential in synthetic and medicinal chemistry. Although specific experimental data is not widely available, this guide provides a robust framework for understanding its chemical properties based on the well-established chemistry of 3,3-disubstituted oxetanes and primary alcohols. The proposed synthetic routes, predicted spectroscopic data, and discussion of its reactivity and stability are intended to serve as a valuable resource for researchers and scientists, enabling them to confidently incorporate this versatile building block into their research endeavors. Further experimental investigation into the properties and reactivity of this compound is warranted and will undoubtedly contribute to its broader application in the chemical sciences.

References

-

A Facile Method for Oxidation of Primary Alcohols to Carboxylic Acids and Its Application in Glycosaminoglycan Syntheses. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Synthesis of carboxylic acids by oxidation of alcohols. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Making Carboxylic Acids by Oxidation of Primary Alcohols or Aldehydes. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]

-

Esterification. (n.d.). BYJU'S. Retrieved from [Link]

-

Synthesis of functionalized spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives. (2018). Royal Society of Chemistry. Retrieved from [Link]

-

Oxidation of alcohols. (n.d.). Chemguide. Retrieved from [Link]

-

Alcohol oxidation. (n.d.). Wikipedia. Retrieved from [Link]

-

Paternò–Büchi reaction. (n.d.). Wikipedia. Retrieved from [Link]

-

Paterno buchi reaction. (2017, October 26). Slideshare. Retrieved from [Link]

-

What is the characteristic 13C NMR chemical shift (in ppm) for the C-2 carbon of oxetane, an oxygen-containing saturated heterocycle? (2025, June 21). Filo. Retrieved from [Link]

-

Oxetanes in Drug Discovery Campaigns. (2023, September 7). ACS Publications. Retrieved from [Link]

-

Oxetane Synthesis through the Paternò-Büchi Reaction. (2019, June 18). MDPI. Retrieved from [Link]

-

Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. (2024, November 12). ChemRxiv. Retrieved from [Link]

-

Mechanistic Insights into Aerobic Oxidative Methyl Esterification of Primary Alcohols with Heterogeneous PdBiTe Catalysts. (2019, April 1). ACS Publications. Retrieved from [Link]

-

Evaluation of aryl amino-oxetanes as bioisosteres of benzamides and design elements for drug discovery | Poster Board #3163. (n.d.). American Chemical Society. Retrieved from [Link]

-

Acid to Ester - Common Conditions. (n.d.). The University of Sheffield. Retrieved from [Link]

-

Visible Light-Enabled Paternò-Büchi Reaction via Triplet Energy Transfer for the Synthesis of Oxetanes. (2021, July 28). ChemRxiv. Retrieved from [Link]

-

Diol. (n.d.). Wikipedia. Retrieved from [Link]

-

Oxetanes in Drug Discovery Campaigns. (2023, October 19). National Institutes of Health. Retrieved from [Link]

-

Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes. (2014, May 15). National Institutes of Health. Retrieved from [Link]

-

Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. (n.d.). ResearchGate. Retrieved from [Link]

-

Reactions of Alcohols. (n.d.). University of Calgary. Retrieved from [Link]

-

Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. (2016, September 15). ACS Publications. Retrieved from [Link]

-

Reactions of Alcohols (Cambridge (CIE) A Level Chemistry): Revision Note. (2025, June 26). A-Level Chemistry. Retrieved from [Link]

-

Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. (2021, July 28). National Institutes of Health. Retrieved from [Link]

-

Oxetanes in Drug Discovery: Structural and Synthetic Insights. (2010, April 22). ResearchGate. Retrieved from [Link]

-

Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. (2022, August 23). RSC Publishing. Retrieved from [Link]

-

Alcohol Reactivity. (n.d.). Michigan State University. Retrieved from [Link]

-

Structure and Reactivity of Alcohols. (n.d.). OpenOChem Learn. Retrieved from [Link]

-

Oxetanes in Drug Discovery: Structural and Synthetic Insights. (2010, April 22). ACS Publications. Retrieved from [Link]

-

Oxetanes in drug discovery: structural and synthetic insights. (2010, April 22). PubMed. Retrieved from [Link]

-

Oxidative esterification of primary alcohols at room temperature under aqueous medium. (2018, June 8). Taylor & Francis Online. Retrieved from [Link]

-

Ester synthesis by esterification. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Synthetic oxetanes in drug discovery: where are we in 2025? (n.d.). Taylor & Francis Online. Retrieved from [Link]

-

Applications of oxetanes in drug discovery and medicinal chemistry. (2023, November 1). National Institutes of Health. Retrieved from [Link]

-

De Novo Synthesis of 2-Substituted Syn-1,3-Diols Via an Iterative Asymmetric Hydration Strategy. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Fragmentation (mass spectrometry). (n.d.). Wikipedia. Retrieved from [Link]

-

Mass Spectrometric Analysis...Aliphatic Ethers. (1968, June 1). ACS Publications. Retrieved from [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved from [Link]

-

Synthesis and resolution of 2,2-dimethyl-1,3-diphenyl-1,3-propanediol, a new C2-symmetric and conformationally rigid diol. (n.d.). ResearchGate. Retrieved from [Link]

-

Mass Spectrometry Part 4-Fragmentation in Ethers. (2023, January 25). YouTube. Retrieved from [Link]

-

Complementary Synthesis of Anti- and Syn-Hydroxymethyl 1,3-Diols via Regioselective Ring Opening of TIPS-Protected 2,3-Epoxy Alcohols: Toward Polypropionate Fragments. (2023, November 28). MDPI. Retrieved from [Link]

-

A guide to 13c nmr chemical shift values. (n.d.). Compound Interest. Retrieved from [Link]

-

OXETANE-C - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved from [Link]

-

13C NMR Chemical Shifts. (n.d.). Oregon State University. Retrieved from [Link]

-

Interpreting C-13 NMR Spectra. (2023, January 29). Chemistry LibreTexts. Retrieved from [Link]

-

Diol synthesis by substitution. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Oxetanes in drug discovery: structural and synthetic insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 8. crab.rutgers.edu [crab.rutgers.edu]

- 9. Diol - Wikipedia [en.wikipedia.org]

- 10. Paternò–Büchi reaction - Wikipedia [en.wikipedia.org]

- 11. Paterno buchi reaction | PPTX [slideshare.net]

- 12. Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. byjus.com [byjus.com]

- 14. A Facile Method for Oxidation of Primary Alcohols to Carboxylic Acids and Its Application in Glycosaminoglycan Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Carboxylic acid synthesis by oxidation of alcohols [organic-chemistry.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physical Properties of 2-(3-Methyloxetan-3-yl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of novel structural motifs to optimize the physicochemical and pharmacokinetic properties of lead compounds is of paramount importance. The oxetane ring, a four-membered cyclic ether, has emerged as a valuable functional group, often employed as a polar surrogate for gem-dimethyl or carbonyl groups. Its presence can favorably modulate aqueous solubility, metabolic stability, and lipophilicity. This guide focuses on a specific oxetane-containing building block, 2-(3-Methyloxetan-3-yl)ethanol, providing a comprehensive overview of its core physical properties. Understanding these characteristics is crucial for its effective application in the synthesis of new chemical entities with therapeutic potential.

Chemical Identity and Structure

This compound, identified by the CAS Number 88214-48-6, possesses a unique molecular architecture combining a hydroxyl group with a substituted oxetane ring. This structure imparts a distinct set of physical and chemical properties that are attractive for drug design.

Molecular Formula: C₆H₁₂O₂

Molecular Weight: 116.16 g/mol [1]

Structure:

Caption: Workflow for Boiling Point Determination using the Thiele Tube Method.

Determination of Density (Pycnometer Method)

The density of a liquid can be accurately determined using a pycnometer, a glass flask with a close-fitting ground glass stopper with a capillary tube through it.

Principle: Density is defined as mass per unit volume. The pycnometer allows for the precise measurement of the volume of the liquid, and its mass is determined by weighing.

Procedure:

-

The clean, dry pycnometer is weighed accurately (m₁).

-

The pycnometer is filled with the liquid sample, ensuring no air bubbles are present, and the stopper is inserted. The excess liquid that comes out of the capillary is wiped off.

-

The filled pycnometer is weighed again (m₂).

-

The pycnometer is emptied, cleaned, and filled with a reference liquid of known density (e.g., distilled water) at the same temperature.

-

The pycnometer filled with the reference liquid is weighed (m₃).

-

The density of the sample liquid (ρ_s) is calculated using the formula: ρ_s = [(m₂ - m₁) / (m₃ - m₁)] * ρ_r where ρ_r is the density of the reference liquid.

Determination of Refractive Index (Abbe Refractometer)

The refractive index is a fundamental physical property of a substance and is a measure of how light propagates through it.

Principle: An Abbe refractometer measures the refractive index by determining the critical angle of total internal reflection.

Procedure:

-

The prism of the Abbe refractometer is cleaned with a suitable solvent (e.g., ethanol or acetone) and allowed to dry.

-

A few drops of the liquid sample are placed on the surface of the prism.

-

The prism is closed and the light source is adjusted.

-

While looking through the eyepiece, the adjustment knob is turned until the boundary line between the light and dark fields is sharp and centered in the crosshairs.

-

If color fringes are observed, the dispersion compensator is adjusted to eliminate them.

-

The refractive index is read directly from the instrument's scale. The temperature should also be recorded as the refractive index is temperature-dependent.

Conclusion

This compound is a valuable building block for medicinal chemistry, offering a unique combination of a polar hydroxyl group and a metabolically robust oxetane ring. This guide has provided a detailed overview of its key physical properties, including both experimentally determined and estimated values. The provided methodologies for physical property determination offer a framework for the in-house characterization of this and similar compounds. A comprehensive understanding of these fundamental properties is essential for the rational design and synthesis of novel drug candidates with improved physicochemical and pharmacokinetic profiles.

References

Sources

An In-depth Technical Guide to 2-(3-Methyloxetan-3-yl)ethanol

Introduction: The Strategic Value of the Oxetane Moiety

In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that confer advantageous physicochemical properties is paramount. The oxetane ring, a four-membered cyclic ether, has emerged from relative obscurity to become a highly valued structural motif in drug discovery.[1][2] Its unique combination of low molecular weight, high polarity, and a distinct three-dimensional architecture allows for the subtle yet impactful modulation of a drug candidate's profile.[3] The 3,3-disubstituted oxetane core, in particular, has been championed as a polar and metabolically robust bioisostere for the ubiquitous gem-dimethyl and carbonyl groups.[2][4] By replacing these lipophilic or chemically reactive moieties, medicinal chemists can often achieve significant improvements in aqueous solubility, metabolic stability, and overall drug-likeness, while mitigating off-target effects.[5][6]

This guide focuses on 2-(3-Methyloxetan-3-yl)ethanol (CAS 88214-48-6) , a building block that elegantly combines the strategic advantages of a 3,3-disubstituted oxetane with the versatile functionality of a primary alcohol. This structure offers a unique handle for further synthetic elaboration, enabling its incorporation into more complex molecular architectures as a means to enhance pharmacokinetic and pharmacodynamic properties.

Physicochemical and Structural Properties

A comprehensive understanding of the physical and chemical characteristics of this compound is essential for its effective application in research and development.

| Property | Value | Source(s) |

| CAS Number | 88214-48-6 | [7] |

| Molecular Formula | C₆H₁₂O₂ | |

| Molecular Weight | 116.16 g/mol | [8] |

| IUPAC Name | This compound | [7] |

| Synonyms | 3-(2-Hydroxyethyl)-3-methyloxetane, 3-Methyl-3-oxetaneethanol | [7] |

| Predicted Boiling Point | ~206 °C at 760 mmHg | [9][10] |

| Predicted Density | ~1.05 g/cm³ | [9] |

| Predicted LogP | 0.40530 | [8] |

Synthesis of this compound

A more direct, albeit potentially lower-yielding approach, involves the reaction of an oxetane-containing electrophile with a suitable nucleophile. However, the former approach provides better control and is detailed below.

Logical Workflow for Synthesis

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on established chemical principles for Grignard reactions with aldehydes.[11][12] Researchers should perform their own optimization.

Part 1: Oxidation of 3-Methyl-3-oxetanemethanol to 3-Methyloxetane-3-carbaldehyde

-

Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add a solution of 3-methyl-3-oxetanemethanol (1.0 eq) in anhydrous dichloromethane (DCM).

-

Oxidation: Cool the flask to 0 °C in an ice bath. Slowly add a solution of pyridinium dichromate (PDC) or Dess-Martin periodinane (1.1 eq) in anhydrous DCM.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Upon completion, filter the reaction mixture through a pad of Celite® to remove the chromium salts or other solid byproducts. The resulting crude solution of 3-methyloxetane-3-carbaldehyde in DCM is used directly in the next step to avoid purification of the potentially volatile aldehyde.[11]

Part 2: Grignard Reaction and Reduction

-

Grignard Addition: In a separate, dry, three-necked flask under a nitrogen atmosphere, place a solution of vinylmagnesium bromide (1.2 eq, typically 1.0 M in THF). Cool the solution to 0 °C.

-

Aldehyde Addition: Slowly add the crude solution of 3-methyloxetane-3-carbaldehyde from Part 1 to the Grignard reagent via a dropping funnel, maintaining the temperature below 10 °C.

-

Reaction and Quenching: After the addition is complete, allow the mixture to stir at room temperature for 1 hour. Cool the flask back to 0 °C and slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude allyl alcohol intermediate.

-

Reduction: Dissolve the crude allyl alcohol in ethanol or methanol. Add a catalytic amount of 10% Palladium on carbon (Pd/C).

-

Hydrogenation: Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon) while stirring vigorously at room temperature until the reaction is complete (monitored by TLC or GC-MS).

-

Purification: Filter the reaction mixture through Celite® to remove the catalyst. Concentrate the filtrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel to afford the final product, this compound.

Spectroscopic Characterization (Predicted)

While experimental spectra for this compound are not widely published, its key spectroscopic features can be reliably predicted based on the known spectra of its precursor, 3-methyl-3-oxetanemethanol, and the chemical transformations involved.

¹H NMR (Proton NMR)

-

Oxetane Ring Protons: Two distinct signals, likely doublets, in the range of δ 4.3-4.6 ppm, corresponding to the four protons of the oxetane ring.

-

Ethyl Bridge Protons: Two triplets adjacent to each other. The -CH₂- group attached to the oxetane ring would appear around δ 1.7-1.9 ppm, while the -CH₂- group attached to the hydroxyl would be shifted downfield to approximately δ 3.6-3.8 ppm.

-

Methyl Group: A singlet at approximately δ 1.3 ppm for the three protons of the methyl group.

-

Hydroxyl Proton: A broad singlet, the chemical shift of which is dependent on concentration and solvent, typically between δ 1.5-3.0 ppm.

¹³C NMR (Carbon NMR)

-

Oxetane Methylene Carbons (-CH₂-): A signal around δ 78-82 ppm.

-

Hydroxymethyl Carbon (-CH₂OH): A signal in the range of δ 60-65 ppm.

-

Quaternary Oxetane Carbon (-C-): A signal around δ 40-45 ppm.

-

Ethyl Bridge Carbon (-CH₂-): A signal adjacent to the oxetane at approximately δ 35-40 ppm.

-

Methyl Carbon (-CH₃): A signal in the upfield region, around δ 20-25 ppm.

IR (Infrared) Spectroscopy

-

O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group's hydrogen bonding.[13]

-

C-H Stretch: Multiple sharp peaks in the 2850-3000 cm⁻¹ region corresponding to the sp³ C-H bonds.

-

C-O Stretch (Oxetane): A characteristic strong absorption band for the C-O-C ether linkage of the strained oxetane ring, typically around 980-1000 cm⁻¹.

-

C-O Stretch (Alcohol): A strong C-O stretching band in the region of 1050-1150 cm⁻¹.[13]

Mass Spectrometry (MS)

-

Molecular Ion (M⁺): A peak at m/z = 116, corresponding to the molecular weight of the compound.

-

Fragmentation: Expect characteristic fragmentation patterns including the loss of a water molecule (M-18), loss of an ethyl group (M-29), and ring-opening fragments.

Reactivity and Chemical Stability

The chemical behavior of this compound is governed by the interplay of its two key functional groups: the strained oxetane ring and the primary alcohol.

Oxetane Ring Stability

The 3,3-disubstituted pattern generally confers greater stability to the oxetane ring compared to other substitution patterns, as the substituents sterically hinder the approach of nucleophiles to the C-O σ* antibonding orbital.[1] However, the ring remains susceptible to cleavage under certain conditions.

-

Acidic Conditions: The oxetane is prone to ring-opening in the presence of strong Brønsted or Lewis acids. The oxygen atom is protonated, forming a reactive oxonium ion, which is then attacked by a nucleophile.[14] The presence of the neighboring hydroxyl group could potentially act as an internal nucleophile under acidic conditions, leading to intramolecular cyclization to form a larger heterocyclic system.[1]

-

Basic and Nucleophilic Conditions: The oxetane ring is generally stable under basic and common nucleophilic conditions, allowing for selective reactions at the primary alcohol.[15]

-

Reductive Conditions: While generally stable, strong reducing agents like lithium aluminum hydride (LiAlH₄) may induce ring-opening, especially at elevated temperatures.[16]

Caption: Acid-catalyzed ring-opening pathways for the oxetane.

Reactivity of the Primary Alcohol

The primary hydroxyl group offers a versatile site for further chemical modification under conditions that preserve the integrity of the oxetane ring. Standard alcohol transformations can be applied, including:

-

Oxidation: To the corresponding aldehyde or carboxylic acid using reagents like PCC, PDC, or TEMPO.

-

Esterification: Reaction with carboxylic acids or acyl chlorides under basic or mild coupling conditions.

-

Etherification: Williamson ether synthesis using a base and an alkyl halide.[14]

-

Nucleophilic Substitution: Conversion of the alcohol to a good leaving group (e.g., tosylate or mesylate) allows for subsequent displacement by a wide range of nucleophiles.

Applications in Drug Development

The unique structural attributes of this compound make it a valuable building block for drug discovery programs. Its utility lies in its ability to introduce the beneficial oxetane motif while providing a reactive handle for incorporation into a lead molecule.

-

Improving Solubility and Physicochemical Properties: The polar oxetane ring and the hydroxyl group can significantly enhance the aqueous solubility of a parent molecule, a critical factor for oral bioavailability.

-

Metabolic Blocking: As a gem-dimethyl isostere, the 3-methyl-3-substituted oxetane can be used to block metabolically labile C-H bonds, thereby increasing the metabolic stability and half-life of a drug candidate.[4]

-

Vector for Further Synthesis: The primary alcohol can be used to link the oxetane motif to a core scaffold via an ether, ester, or other linkage, allowing for systematic exploration of structure-activity relationships (SAR).

-

Modulation of pKa: The electron-withdrawing nature of the oxetane oxygen can lower the pKa of nearby basic functional groups, which can be a useful strategy to fine-tune a compound's properties to avoid liabilities such as hERG inhibition.[3]

Safety and Handling

While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not universally available, a robust safety assessment can be compiled from data on structurally related compounds, such as 3-methyl-3-oxetanemethanol and other alcohols.[17][18]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[5]

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.[4] Avoid contact with skin and eyes.[18] Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[18] Keep away from strong oxidizing agents and strong acids.

-

First Aid Measures:

-

Skin Contact: Immediately wash with soap and plenty of water.[18]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[18]

-

Inhalation: Move person to fresh air.[18]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water.[4]

-

In all cases of exposure, seek medical attention if symptoms persist.

-

Conclusion

This compound stands as a strategically important building block for medicinal chemists and drug development professionals. It provides a convenient and effective means to introduce the advantageous 3,3-disubstituted oxetane motif into complex molecules. A thorough understanding of its synthesis, reactivity, and handling, as outlined in this guide, is crucial for leveraging its full potential to create safer and more effective therapeutics. The stability of the oxetane core under many synthetic conditions, combined with the reactivity of the primary alcohol, offers a powerful tool for the optimization of lead compounds in the drug discovery pipeline.

References

- Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes in Drug Discovery: A New Tool for an Old Challenge.

- Grygorenko, O. O., Radchenko, D. S., & Volochnyuk, D. M. (2022). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv.

- Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., ... & Carreira, E. M. (2006). Oxetanes as promising modules in drug discovery.

- Bull, J. A., Croft, R. A., Davis, O. A., Doran, R., & Morgan, K. F. (2016). Oxetanes: recent advances in synthesis, reactivity, and medicinal chemistry. Chemical Reviews, 116(19), 12150-12233.

- Stepan, A. F., Subramanyam, C., Efremov, I. V., Dutra, J. K., O'Donnell, C. J., Di, L., ... & Kuki, A. (2012). Application of the oxetane motif in the design of a potent and selective series of γ-secretase inhibitors. Journal of medicinal chemistry, 55(7), 3414-3424.

- Duncton, M. A. (2011). Minireview: Oxetanes and other strained rings in drug discovery. Future medicinal chemistry, 3(12), 1487-1502.

- Fisher Scientific. (2023).

- Taylor, R. J., & Bull, J. A. (2015). Synthesis of diversely functionalised 2,2-disubstituted oxetanes: fragment motifs in new chemical space.

- Fisher Scientific. (2009). Safety Data Sheet: Oxetane, 3-hydroxymethyl-3-methyl-.

- Sutton, S. C., et al. (2016). Synthesis of Oxetane-3-carboxaldehyde and Methyl Oxetane-3-carboxylate via Homologation of Oxetane-3-one.

-

Molbase. (n.d.). C6H12O2_Molecular formula. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 2-(Oxetan-3-yl)ethanol. Retrieved from [Link]

- International Flavors & Fragrances Inc. (2006). 3-Methyl oxetanemethanol derivatives and their use in perfume compositions. EP1712551A1.

- Clark, J. (2023). Reactions with Grignard Reagents. Chemistry LibreTexts.

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of ethanol. Retrieved from [Link]

- Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews, 114(17), 8257–8322.

Sources

- 1. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis of diversely functionalised 2,2-disubstituted oxetanes: fragment motifs in new chemical space - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC05740J [pubs.rsc.org]

- 7. fishersci.ca [fishersci.ca]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. Ethanol, TMS derivative [webbook.nist.gov]

- 10. 3-Methyl-3-oxetanemethanol | C5H10O2 | CID 137837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. EP1712551A1 - 3-Methyl oxetanemethanol derivatives and their use in perfume compositions - Google Patents [patents.google.com]

- 15. chemrxiv.org [chemrxiv.org]

- 16. tandfonline.com [tandfonline.com]

- 17. fishersci.be [fishersci.be]

- 18. fishersci.com [fishersci.com]

A Technical Guide to the Structure Elucidation of 2-(3-Methyloxetan-3-yl)ethanol

Introduction

In modern medicinal chemistry, the incorporation of strained ring systems is a well-established strategy for modulating the physicochemical properties of drug candidates. Oxetanes, in particular, have garnered significant interest due to their ability to act as hydrogen bond acceptors, improve metabolic stability, and reduce lipophilicity, often serving as valuable isosteres for carbonyl groups.[1][2] The compound 2-(3-Methyloxetan-3-yl)ethanol (CAS No. 88214-48-6) is a key building block in this field, possessing both the critical oxetane moiety and a reactive primary alcohol.

Unambiguous structural verification of such building blocks is a non-negotiable prerequisite for their use in drug discovery and development. An incorrect structural assignment can lead to the synthesis of unintended molecules, invalidating subsequent biological data and wasting significant resources. This guide provides an in-depth, field-proven workflow for the complete structure elucidation of this compound. We will employ an orthogonal, multi-technique approach, demonstrating not just the steps involved, but the scientific rationale behind each experimental choice. The methodologies described herein represent a self-validating system, ensuring the highest degree of confidence in the final structural assignment.

Chapter 1: Foundational Analysis: Molecular Formula and Functional Groups

The first phase of any structure elucidation is to confirm the molecular formula and identify the primary functional groups present. This foundational data provides the basic constraints for assembling the final structure. We utilize mass spectrometry for molecular weight determination and infrared spectroscopy for functional group identification.

Mass Spectrometry (GC-MS)

Expertise & Rationale: Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal initial technique for a relatively small, neutral molecule like this compound, which is expected to have sufficient volatility. The gas chromatography step provides information on the sample's purity, while the mass spectrometer offers precise mass information and fragmentation patterns that provide initial structural clues. We select Electron Ionization (EI) as the ionization method due to its ability to generate reproducible, fragment-rich spectra that are useful for structural interpretation, although it's noted that EI can sometimes result in a weak or absent molecular ion.[3]

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Prepare a 1 mg/mL solution of the analyte in a volatile solvent such as Dichloromethane or Ethyl Acetate.

-

GC Separation:

-

System: Standard GC-MS instrument (e.g., Agilent GC/MSD).

-

Column: SH-Rxi-5Sil-MS capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.[4]

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injection Volume: 1 µL with a 10:1 split ratio.

-

Oven Program: Start at 50°C (hold 2 min), ramp to 250°C at 10°C/min, and hold for 5 min.

-

-

MS Detection:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 200.

-

Source Temperature: 230°C.

-

Expected Data & Interpretation: The molecular formula of this compound is C₆H₁₂O₂ with a monoisotopic mass of 116.08 Da. The EI mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 116. Key fragmentation pathways will involve the loss of small, stable neutral molecules and cleavage adjacent to the oxygen atoms.

| m/z (Mass-to-Charge Ratio) | Proposed Fragment | Interpretation |

| 116 | [C₆H₁₂O₂]⁺ | Molecular Ion (M⁺) |

| 101 | [M - CH₃]⁺ | Loss of the methyl group. |

| 98 | [M - H₂O]⁺ | Loss of water from the alcohol moiety. |

| 85 | [M - CH₂OH]⁺ | Alpha-cleavage with loss of the hydroxymethyl radical. |

| 71 | [M - CH₂CH₂OH]⁺ | Cleavage of the entire ethanol side chain. |

| 58 | [C₃H₆O]⁺ | Fragment corresponding to the oxetane ring after side-chain cleavage. |

| 43 | [C₃H₇]⁺ or [C₂H₃O]⁺ | Common alkyl or oxygen-containing fragments. |

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Rationale: FTIR spectroscopy is a rapid and non-destructive technique that excels at identifying specific functional groups based on their characteristic vibrational frequencies. For our target molecule, we expect to see clear evidence of both the alcohol (-OH) and the ether (C-O-C) functionalities.[5]

Experimental Protocol: FTIR Analysis

-

Sample Preparation: Place one drop of the neat liquid sample between two polished sodium chloride (NaCl) or potassium bromide (KBr) salt plates.

-

Data Acquisition:

-

Instrument: Any standard FTIR spectrometer.

-

Mode: Transmittance.

-

Scan Range: 4000 cm⁻¹ to 600 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Scans: Average of 16 scans.

-

-

Background Correction: Perform a background scan with clean, empty salt plates prior to the sample scan.

Expected Data & Interpretation: The FTIR spectrum provides a molecular "fingerprint." The most diagnostic peaks are expected in the functional group region (>1500 cm⁻¹) and the C-O stretching region.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |

| ~3350 (Broad) | O-H Stretch | Primary Alcohol | A broad, strong peak in this region is highly characteristic of a hydrogen-bonded alcohol.[6][7] |

| ~2950-2850 (Strong) | C-H Stretch | Alkyl (sp³) | Confirms the presence of the hydrocarbon backbone. |

| ~1100 (Strong) | C-O-C Asymmetric Stretch | Oxetane (Ether) | A strong absorption indicating the ether linkage within the strained four-membered ring.[8] |

| ~1050 (Strong) | C-O Stretch | Primary Alcohol | Confirms the presence of a C-OH bond, typical for primary alcohols.[6] |

Chapter 2: Definitive Connectivity: Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: While MS and IR confirm the pieces are present, NMR spectroscopy reveals how they are connected. It is the most powerful technique for the complete structure elucidation of organic molecules in solution.[9] We will use a suite of 1D and 2D NMR experiments to map out the complete proton and carbon framework of the molecule and establish unambiguous connectivity.

Structure Elucidation Workflow The following diagram illustrates the logical flow of the NMR analysis, starting from simple 1D experiments and progressing to more complex 2D experiments to build the final structure.

Caption: Logical workflow for NMR-based structure elucidation.

Sample Preparation

Protocol:

-

Dissolve approximately 10-15 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

For D₂O exchange, acquire a standard ¹H NMR spectrum, then add one drop of D₂O, shake vigorously, and re-acquire the spectrum.

¹H NMR Spectroscopy (Proton NMR)

Expertise & Rationale: ¹H NMR provides precise information about the chemical environment, number, and connectivity of protons. The chemical shift (δ) indicates the electronic environment, integration gives the relative number of protons, and the splitting pattern (multiplicity) reveals the number of neighboring protons.[10]

Expected Spectrum & Interpretation (500 MHz, CDCl₃):

-

δ ~4.45 ppm (d, 2H) & δ ~4.35 ppm (d, 2H): These two doublets, likely forming an AB quartet system, are characteristic of the two pairs of diastereotopic protons on the oxetane ring (positions 2 and 4).[1][11] Their significant downfield shift is due to the deshielding effect of the ring's oxygen atom.

-

δ ~3.75 ppm (t, 2H): A triplet corresponding to the methylene protons adjacent to the hydroxyl group (-CH₂ -OH). The triplet pattern arises from coupling to the other methylene group in the ethyl chain.

-

δ ~1.90 ppm (t, 2H): A triplet corresponding to the methylene protons adjacent to the quaternary carbon of the oxetane ring (-CH₂ -C(quat)).

-

δ ~1.60 ppm (s, 1H, broad): A broad singlet corresponding to the hydroxyl proton (-OH). This peak will disappear upon shaking the sample with D₂O.[12]

-

δ ~1.30 ppm (s, 3H): A sharp singlet corresponding to the three equivalent protons of the methyl group (-CH₃). The singlet nature confirms it is attached to a quaternary carbon with no adjacent protons.

¹³C{¹H} NMR & DEPT-135 Spectroscopy

Expertise & Rationale: Proton-decoupled ¹³C NMR reveals the number of unique carbon environments in the molecule.[13] The DEPT-135 experiment is a crucial complementary technique that distinguishes carbon types based on the number of attached protons: CH₃ and CH groups appear as positive signals, CH₂ groups as negative signals, and quaternary carbons are absent.[14] This allows for confident assignment of each carbon resonance.

Expected Spectra & Interpretation (125 MHz, CDCl₃): The structure has 6 carbons but only 5 unique carbon environments due to the C₂ symmetry of the oxetane ring methylene groups.

| Signal Label | Predicted δ (ppm) | Carbon Type | DEPT-135 Phase | Assignment Rationale |

| C1 | ~79 | -CH₂- (Oxetane) | Negative | Highly deshielded by the ring oxygen atom. |

| C2 | ~60 | -CH₂- (Alcohol) | Negative | Deshielded by the hydroxyl group. |

| C3 | ~42 | -CH₂- | Negative | Alkyl methylene group. |

| C4 | ~40 | Quaternary C | Absent | Quaternary carbon of the oxetane ring. |

| C5 | ~25 | -CH₃ | Positive | Shielded methyl group carbon. |

2D NMR Spectroscopy (COSY & HMBC)

Expertise & Rationale: 2D NMR experiments are essential for unambiguously connecting the structural fragments identified by 1D NMR.

-

¹H-¹H COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2 or 3 bonds).[10]

-

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by 2 or 3 bonds, which is critical for linking quaternary carbons to the rest of the structure.[15]

Expected Correlations & Interpretation:

-

COSY: A strong cross-peak will be observed between the triplet at δ ~3.75 ppm (-CH₂OH) and the triplet at δ ~1.90 ppm (-CH₂-C(quat)), definitively establishing the 2-hydroxyethyl fragment. No other correlations are expected, as the other protons are isolated by the quaternary carbon.

-

HMBC: This spectrum provides the final connections.

-

The methyl protons (δ ~1.30 ppm ) will show correlations to the quaternary carbon (C4, δ ~40 ppm ), the oxetane methylene carbons (C1, δ ~79 ppm ), and the adjacent ethyl methylene carbon (C3, δ ~42 ppm ).

-

The ethyl methylene protons (δ ~1.90 ppm ) will show correlations to the quaternary carbon (C4, δ ~40 ppm ) and the methyl carbon (C5, δ ~25 ppm ).

-

The oxetane methylene protons (δ ~4.45/4.35 ppm ) will show correlations to the quaternary carbon (C4, δ ~40 ppm ) and the methyl carbon (C5, δ ~25 ppm ).

-

Chapter 3: Data Synthesis and Final Confirmation

The structure of this compound is confirmed by the complete congruence of all acquired data:

-

GC-MS confirmed the molecular mass of 116 Da and a fragmentation pattern consistent with the proposed structure.

-

FTIR confirmed the presence of the key alcohol (-OH) and ether (C-O-C) functional groups.

-

¹H and ¹³C NMR accounted for all protons and carbons, with chemical shifts and integrations matching the expected environments.

-

DEPT-135 unambiguously identified the number of CH₃, CH₂, and quaternary carbons.

-

COSY established the connectivity of the 2-hydroxyethyl side chain.

-

HMBC provided the crucial long-range correlations that linked the methyl group and the 2-hydroxyethyl group to the quaternary carbon of the oxetane ring.

This comprehensive and orthogonal dataset leaves no ambiguity and serves as a robust validation of the chemical structure of this compound.

Conclusion

The rigorous structure elucidation of chemical building blocks is a foundational activity in pharmaceutical research and development. By integrating data from multiple, independent analytical techniques—MS, FTIR, and a full suite of 1D and 2D NMR experiments—we create a self-validating workflow that ensures the highest level of structural confidence. This guide has detailed not only the practical protocols for this process but also the underlying scientific rationale for each step. Adherence to such a comprehensive characterization strategy is essential for ensuring the integrity and reproducibility of scientific research.

References

-

Stein, S. (2010). Advances in structure elucidation of small molecules using mass spectrometry. Analytical and Bioanalytical Chemistry, 397(3), 979-987. [Link]

-

Sarotti, A. M. (2020). Structure elucidation of small organic molecules by contemporary computational chemistry methods. Chemistry–A European Journal, 26(46), 10426-10443. [Link]

-

Buevich, A. V., Williamson, R. T., & Martin, G. E. (2014). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. Journal of natural products, 77(8), 1942-1947. [Link]

-

Srilatha, K. (2016). Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. Journal of Chemical and Pharmaceutical Sciences, 9(4), 2960-2965. [Link]

-

Cremonini, M. A., & Facchini, P. (1992). The r α structure of oxetane as studied by NMR spectroscopy in a nematic medium. Molecular Physics, 77(1), 163-169. [Link]

-

ResearchGate. (n.d.). 1H NMR spectra (CDCl3) of oxetane and POx. Retrieved from ResearchGate. [Link]

-

Molinski, T. F. (2010). Microscale Methodology for Structure Elucidation of Natural Products. Planta medica, 76(11), 1155-1163. [Link]

-

Barreiro, G., et al. (2019). Chemical Space Exploration of Oxetanes. Molecules, 24(18), 3273. [Link]

-

Smith, B. C. (2017). The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. Spectroscopy, 32(1), 14-21. [Link]

-

Gagnaire, D., & Butt, Y. (1966). Mechanism and stereochemistry of oxetane reactions. I. Stereospecific synthesis of the diastereoisomeric 2-phenyl-3-methyloxetanes and study of their configuration and conformation by nuclear magnetic resonance spectroscopy. The Journal of Organic Chemistry, 31(6), 1915-1921. [Link]

-

Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(8), 3227-3246. [Link]

-

Scribd. (n.d.). FTIR Analysis of Alcohols and Compounds. Retrieved from Scribd. [Link]

-

LibreTexts Chemistry. (2022). Spectroscopy of Alcohols and Phenols. Retrieved from LibreTexts. [Link]

-

Griti. (2016, September 21). Infrared Spectroscopy Alcohols, Ethers, Amines Overview. YouTube. [Link]

-

ChemRxiv. (2022). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. [Link]

-

Burkhard, J. A., et al. (2017). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 117(14), 9664-9737. [Link]

-

Rocky Mountain Labs. (2023, December 17). Difference between Ether and Ester Bonding in FTIR Spectra. [Link]

-

ResearchGate. (n.d.). High resolution NMR spectra of as-prepared samples. Retrieved from ResearchGate. [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]

-

Le, C. M., et al. (2023). Oxetane Synthesis via Alcohol C–H Functionalization. Journal of the American Chemical Society, 145(30), 16866-16873. [Link]

-

Connect Journals. (n.d.). SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES. Retrieved from Connect Journals. [Link]

-

LibreTexts Chemistry. (2023). Interpreting C-13 NMR Spectra. Retrieved from LibreTexts. [Link]

-

ResearchGate. (n.d.). Ethanol extract of GC-MS analysis results. Retrieved from ResearchGate. [Link]

- Google Patents. (n.d.). EP1712551A1 - 3-Methyl oxetanemethanol derivatives and their use in perfume compositions.

-

LibreTexts Chemistry. (2023). NMR - Interpretation. Retrieved from LibreTexts. [Link]

-

MySkinRecipes. (n.d.). 2-(Oxetan-3-yl)ethanol. Retrieved from MySkinRecipes. [Link]

-

PubChem. (n.d.). 3-Methyl-3-oxetanemethanol. Retrieved from PubChem. [Link]

-

AZoM. (2015, October 8). Identifying Alcohols Using NMR Spectroscopy. [Link]

-

Al-Shuhaib, M. B. S., et al. (2022). Using GC-MS technology to identify the compounds resulting from mixing of alcoholic extracts of some medicinal plants. IOP Conference Series: Earth and Environmental Science, 1060(1), 012093. [Link]

-

The Royal Society of Chemistry. (n.d.). Synthesis of Functionalized Spirocyclic Oxetanes through Paternò-Büchi Reactions of Cyclic Ketones and Maleic Acid Derivatives. Retrieved from The Royal Society of Chemistry. [Link]

-

Chemistry Stack Exchange. (n.d.). Synthesis of 2-tert-butyloxirane from (2,3,3-trimethyloxiran-2-yl)methanol. Retrieved from Chemistry Stack Exchange. [Link]

-

Pharmacognosy Journal. (2019). GC-MS Analysis of Bio-active Compounds in Ethanol Extract of Putranjiva roxburghii Wall. Fruit Peel. Pharmacognosy Journal, 11(1). [Link]

-

Biological Magnetic Resonance Bank. (n.d.). Ethanol at BMRB. Retrieved from BMRB. [Link]

-

The Royal Society of Chemistry. (n.d.). Formal hydration of non-activated terminal olefins using tandem catalysts - Supporting Information. Retrieved from The Royal Society of Chemistry. [Link]

-

ResearchGate. (n.d.). 1H-NMR spectra overlay (a) and graph (b) showing the effect of ethanol. Retrieved from ResearchGate. [Link]

-

MDPI. (2018). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 23(1), 164. [Link]

-

Archives of Orofacial Sciences. (2014). GC-MS analysis of some volatile constituents extracted from stem of Euphorbia tirucalli Linn. Archives of Orofacial Sciences, 9(2), 76-80. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Oxetane Synthesis via Alcohol C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. phcogj.com [phcogj.com]

- 5. scribd.com [scribd.com]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. rockymountainlabs.com [rockymountainlabs.com]

- 9. jchps.com [jchps.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. connectjournals.com [connectjournals.com]

- 12. scs.illinois.edu [scs.illinois.edu]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. azom.com [azom.com]

- 15. pubs.acs.org [pubs.acs.org]

Technical Guide: Physicochemical Characterization and Boiling Point Determination of 2-(3-Methyloxetan-3-yl)ethanol

Abstract: This technical guide provides a comprehensive framework for the characterization of 2-(3-Methyloxetan-3-yl)ethanol, with a primary focus on the theoretical principles and practical methodologies for determining its boiling point. Oxetane-containing scaffolds are of increasing importance in medicinal chemistry, serving as versatile bioisosteres for commonly used functional groups. Understanding their fundamental physicochemical properties, such as the boiling point, is critical for purification, formulation, and drug development processes. This document outlines the key molecular factors that influence the boiling point of this specific molecule, provides a detailed experimental protocol for its empirical determination, and discusses computational approaches for its prediction.

Introduction: The Significance of Substituted Oxetanes

Oxetanes, four-membered cyclic ethers, have emerged as valuable structural motifs in modern drug discovery. Their unique stereochemical and electronic properties, including a strained ring system that acts as a potent hydrogen bond acceptor, allow them to serve as effective bioisosteres for carbonyl and gem-dimethyl groups. The incorporation of an oxetane ring can favorably modulate key drug-like properties, including aqueous solubility, metabolic stability, and lipophilicity.

The target molecule, this compound, combines the oxetane scaffold with a primary alcohol functional group. This structure presents specific physicochemical characteristics that govern its behavior in various chemical and biological systems. The boiling point, a fundamental colligative property, is directly influenced by these characteristics and is a critical parameter for downstream applications, including purification by distillation, solvent selection, and process safety assessments.

Molecular Structure and Intermolecular Forces

The boiling point of a pure substance is the temperature at which its vapor pressure equals the external pressure. This transition from liquid to gas requires overcoming the intermolecular forces holding the molecules together. For this compound, three primary forces are at play.

-

Hydrogen Bonding: The terminal hydroxyl (-OH) group is the most significant contributor to the molecule's relatively high boiling point. It can act as both a hydrogen bond donor (via the hydrogen atom) and a hydrogen bond acceptor (via the oxygen lone pairs), leading to strong intermolecular associations.

-

Dipole-Dipole Interactions: The ether oxygen within the strained oxetane ring possesses lone pairs of electrons and creates a significant dipole moment. These permanent dipoles result in electrostatic attractions between adjacent molecules.

-

Van der Waals Forces (London Dispersion Forces): These temporary, induced-dipole attractions exist in all molecules and increase with molecular surface area and polarizability. The ethyl chain and methyl group contribute to the overall strength of these forces.

The combination of these forces, particularly the powerful hydrogen bonding, dictates that a substantial amount of thermal energy is required to separate the molecules into the vapor phase.

Caption: Key intermolecular forces in this compound.

Comparative Analysis of Boiling Points

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Key Structural Difference |

| Ethanol | 64-17-5 | C₂H₆O | 46.07 | 78.3 | Simple primary alcohol |

| (3-Methyloxetan-3-yl)methanol | 3143-02-0 | C₅H₁₀O₂ | 102.13 | 80 (at 40 mmHg) | Hydroxymethyl directly on ring |

| 2-(Oxetan-3-yl)ethanol | 251922-46-0 | C₅H₁₀O₂ | 102.13 | 206 (at 760 mmHg) | Lacks methyl group on ring |

| This compound | N/A | C₆H₁₂O₂ | 116.16 | Predicted: >206 | Target compound |

Analysis of Trends:

-

The significant jump in boiling point from ethanol to the oxetane-containing compounds highlights the increase in molecular weight and the additional dipole from the ether linkage.

-

The boiling point of (3-Methyloxetan-3-yl)methanol is given at reduced pressure (40 mmHg). Its normal boiling point would be substantially higher.

-

Comparing 2-(Oxetan-3-yl)ethanol (Boiling Point 206 °C) with the target molecule, the addition of a methyl group increases the molecular weight and surface area. This enhancement of van der Waals forces, coupled with the existing strong hydrogen bonding, strongly suggests that the boiling point of this compound will be higher than 206 °C at standard atmospheric pressure.

Experimental Determination of Boiling Point

For novel compounds or those lacking reference data, empirical determination is essential. The capillary method (Siwoloboff method) is a reliable microscale technique suitable for small sample quantities.

Principle: A liquid boils when its vapor pressure equals the surrounding atmospheric pressure. In this method, a small sample is heated, and the temperature at which a rapid and continuous stream of bubbles emerges from an inverted capillary tube indicates the boiling point. The most accurate reading is often taken as the temperature at which the liquid just begins to re-enter the capillary upon cooling.

Required Apparatus and Reagents

-

Thiele tube or similar oil bath apparatus

-

High-boiling point mineral oil or silicone oil

-

Calibrated thermometer (-10 to 250 °C range)

-

Small test tube (e.g., 75 x 10 mm)

-

Capillary tubes (sealed at one end)

-

Sample of this compound (purity >98%)

-

Rubber band or wire for attaching the test tube to the thermometer

-

Heating source (Bunsen burner or heating mantle)

-

Safety goggles and lab coat

Step-by-Step Protocol

-

Sample Preparation: Add approximately 0.5 mL of this compound to the small test tube.

-

Capillary Insertion: Place a capillary tube into the test tube with its open end submerged in the liquid.

-

Apparatus Assembly: Attach the test tube to the thermometer using a rubber band, ensuring the bottom of the test tube is level with the thermometer bulb.

-

Heating: Immerse the assembly into the Thiele tube, making sure the sample is below the oil level but the open end of the test tube is above it.

-

Observation: Begin heating the side arm of the Thiele tube gently. As the temperature rises, air trapped in the capillary will slowly bubble out.

-

Boiling Point Identification: When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the capillary tube.

-

Confirmation: Remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube.

-

Verification: Record this temperature. Allow the apparatus to cool further and repeat the determination at least two more times to ensure reproducibility. Record the barometric pressure.

Caption: Experimental workflow for the capillary method.

Theoretical Prediction of Boiling Point

In the absence of experimental data, computational methods can provide a useful estimate. Group-contribution methods, such as the Joback-Reid or Constantinou-Gani techniques, predict thermodynamic properties based on a molecule's functional groups.

Principle: These methods assume that each functional group in a molecule contributes a specific, additive value to the overall boiling point. The general equation is:

Tb (K) = Tbase + Σ (Group Contributions)